4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride
Overview
Description
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C11H9Cl2NO3S. It is a crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone, but insoluble in water . This compound is commonly used as an active reagent in organic synthesis and serves as an intermediate in the synthesis of aromatic sulfonyl chloride derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the following steps :
Reaction of 4-pyridinol with benzenesulfonyl chloride: This step involves the reaction of 4-pyridinol with benzenesulfonyl chloride to form 4-(Pyridin-4-yloxy)benzenesulfonyl chloride.
Formation of the hydrochloride salt: The 4-(Pyridin-4-yloxy)benzenesulfonyl chloride is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution reactions: The major products are sulfonamide derivatives.
Reduction reactions: The major products are sulfonamides.
Oxidation reactions: The major products are sulfonic acids.
Scientific Research Applications
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly aromatic sulfonyl chloride derivatives.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is utilized in various chemical reactions to modify molecules and create new compounds[5][5].
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
- 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride
- 4-(Pyridin-4-yloxy)benzene-1-sulfonyl fluoride
Uniqueness
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the pyridine ring, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .
Properties
IUPAC Name |
4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZFHJHELGXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370645 | |
Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192330-49-7 | |
Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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